molecular formula C21H24N4O4S2 B12132052 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12132052
M. Wt: 460.6 g/mol
InChI Key: GALYJPPNPKCQON-SSZFMOIBSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic heteroaromatic core. Its structure features:

  • A pyrido[1,2-a]pyrimidin-4-one backbone, which provides a planar, electron-rich scaffold for molecular interactions.
  • A (Z)-configured thiazolidinone moiety at position 3, substituted with a cyclopentyl group and a thioxo (C=S) group.
  • A 2-(2-hydroxyethoxy)ethylamino substituent at position 2, enhancing hydrophilicity and enabling hydrogen bonding or solubility in polar solvents.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone derivatives, such as antimicrobial or anti-inflammatory agents .

Properties

Molecular Formula

C21H24N4O4S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O4S2/c26-10-12-29-11-8-22-18-15(19(27)24-9-4-3-7-17(24)23-18)13-16-20(28)25(21(30)31-16)14-5-1-2-6-14/h3-4,7,9,13-14,22,26H,1-2,5-6,8,10-12H2/b16-13-

InChI Key

GALYJPPNPKCQON-SSZFMOIBSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCOCCO)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCOCCO)SC2=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel organic molecule that exhibits significant biological activity. Its complex structure incorporates thiazolidine, pyridopyrimidine, and hydroxyethoxy groups, which contribute to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2S2C_{19}H_{24}N_{4}O_{2}S_{2}, with a monoisotopic mass of approximately 400.10278 Da. The compound features a thiazolidine ring with a cyclopentyl substituent and an amino group linked to a pyridopyrimidine core.

PropertyValue
Molecular FormulaC19H24N4O2S2C_{19}H_{24}N_{4}O_{2}S_{2}
Monoisotopic Mass400.10278 Da
IUPAC Name3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets include:

  • Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
  • Receptors : Binding to specific receptors can modulate signaling pathways, affecting cellular responses.

The structure allows for effective binding to these targets, leading to alterations in cellular activities such as proliferation, apoptosis, and metabolic regulation.

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit antitumor properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and inhibition of cell cycle progression.

Enzyme Inhibition

Research has demonstrated that the compound can act as an inhibitor of certain enzymes involved in disease pathways. For example:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV are known for their role in managing diabetes by enhancing insulin secretion and reducing glucose levels in the blood.

In vitro assays have shown that this compound exhibits competitive inhibition against DPP-IV with an IC50 value comparable to known inhibitors.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study involving a derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
  • Diabetes Management : In animal models, administration of the compound led to improved glycemic control and enhanced insulin sensitivity, suggesting its potential as a therapeutic agent for type 2 diabetes.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by mitigating neuronal cell death in models of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing analogues:

Compound Key Structural Differences Reported Bioactivity References
3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Reference compound: Cyclopentyl-thiazolidinone; hydroxyethoxyethylamino substituent. Limited direct data; inferred antimicrobial/antioxidant activity based on analogues.
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl group replaces cyclopentyl; ethylamino instead of hydroxyethoxyethylamino. Higher lipophilicity; potential enhanced membrane permeability.
3-[(Z)-(3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Methoxyethyl-thiazolidinone; phenylethylamino substituent. Improved metabolic stability due to methoxyethyl group; possible CNS activity.
2-Chloromethyl-8-methyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one Nitro group at position 3; lacks thiazolidinone. Antiprotozoal activity against Trichomonas foetus and Entamoeba histolytica.
Polyaza heterocycles (e.g., thiazolo[3,2-a]pyrimidin-5-one) Varied fused heterocycles (e.g., thiazole instead of pyridine). Planar structure stabilizes π-hole interactions; moderate antimicrobial activity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Benzyl Analogue 3-Nitro Derivative Thiazolo[3,2-a]pyrimidin-5-one
Molecular Weight ~550 g/mol ~500 g/mol ~300 g/mol ~350 g/mol
LogP (Predicted) 2.1 (moderate hydrophilicity due to hydroxyethoxyethyl group) 3.5 1.8 2.7
Hydrogen Bond Donors 3 (thioxo, hydroxyethoxyethyl, pyrimidinone NH) 2 1 2
Bioactivity Inferred: Antimicrobial, antioxidant Antiparasitic Antiprotozoal Broad-spectrum antimicrobial

Key Research Findings

Thiazolidinone Role: The thioxo-thiazolidinone moiety is critical for metal chelation and enzyme inhibition, as seen in rhodanine derivatives . The cyclopentyl group in the target compound may reduce steric hindrance compared to bulkier benzyl or phenylethyl groups, improving target binding .

Antimicrobial Potential: Nitro-substituted pyrido[1,2-a]pyrimidin-4-ones exhibit antiparasitic activity, but the thiazolidinone-containing derivatives (like the target compound) may offer broader-spectrum activity due to dual mechanisms (e.g., enzyme inhibition + redox modulation) .

Structural Planarity : Pyrido[1,2-a]pyrimidin-4-ones are nearly planar, stabilizing intramolecular π-hole interactions involving carbonyl groups. This planarity is retained in the target compound, suggesting similar stability .

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